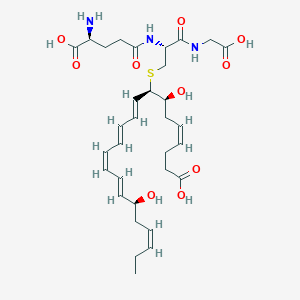

7S,8R,17S-RctR1

説明

Overview of Pro-Resolving Lipid Mediators in Biological Systems

The resolution of inflammation is a critical physiological process that actively restores tissue homeostasis following injury or infection. Far from being a passive cessation of inflammatory events, resolution is a finely tuned, multi-step biological program orchestrated by a distinct class of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). These potent signaling molecules, derived from essential polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), play a pivotal role in dampening inflammatory responses and facilitating tissue repair asm.orgwikipedia.orgbodybio.co.uknih.govuc.pt. SPMs are synthesized through enzymatic pathways involving lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes wikipedia.org. Their functions include limiting the infiltration and activation of pro-inflammatory cells like neutrophils, counter-regulating the production of inflammatory cytokines and chemokines, and promoting the clearance of cellular debris and apoptotic cells through enhanced phagocytosis and efferocytosis wikipedia.orgnih.govuc.ptnih.gov. The timely and effective action of SPMs is essential for preventing the transition from acute to chronic inflammation, a state associated with numerous debilitating diseases nih.govnih.gov.

Classification of Resolvins and Related Endogenous Mediators

Specialized Pro-Resolving Mediators are broadly categorized into several families based on their precursor fatty acids and specific biosynthetic pathways. The primary classes include:

Lipoxins (LXs): These are the first identified SPMs, derived from the omega-6 fatty acid arachidonic acid (AA). They are known for their anti-inflammatory and pro-resolving properties asm.orgnih.govnih.govmdpi.comeuropeanreview.orgmdpi.com.

Resolvins (Rvs): This family is further divided based on their precursor PUFA:

E-series (RvE): Synthesized from eicosapentaenoic acid (EPA) nih.govmdpi.comersnet.orgfrontiersin.org.

D-series (RvD): Derived from docosahexaenoic acid (DHA) nih.govmdpi.commdpi.comersnet.orgfrontiersin.org.

Protectins (PDs): Also derived from DHA, protectins are involved in inflammation resolution and exhibit neuroprotective effects asm.orgnih.govmdpi.commdpi.comersnet.orgfrontiersin.org.

Maresins (MaRs): These are another class of DHA-derived SPMs that play a role in promoting resolution and tissue repair asm.orgnih.govmdpi.comeuropeanreview.orgmdpi.comfrontiersin.org.

Resolvin Sulfido-Conjugates (RCTRs): A more recently identified group of SPMs, RCTRs are conjugates of resolvins with sulfur-containing molecules such as glutathione (B108866), cysteinylglycine, and cysteine. They are derived from DHA and are characterized by their role in tissue regeneration frontiersin.orgresearchgate.netnih.govnih.govnih.gov.

Table 1: Classification of Specialized Pro-Resolving Mediators (SPMs)

| Mediator Family | Precursor Fatty Acid | Key Enzymes Involved (General) | Primary Role in Resolution |

| Lipoxins (LXs) | Arachidonic Acid (AA) | 5-LOX, 15-LOX, COX-2 | Dampen inflammation, promote resolution asm.orgnih.govnih.govmdpi.comeuropeanreview.orgmdpi.com |

| Resolvins (Rv) | |||

| - E-series | Eicosapentaenoic Acid (EPA) | 5-LOX, 15-LOX | Promote resolution nih.govmdpi.comersnet.orgfrontiersin.org |

| - D-series | Docosahexaenoic Acid (DHA) | 5-LOX, 15-LOX | Promote resolution nih.govmdpi.commdpi.comersnet.orgfrontiersin.org |

| Protectins (PDs) | Docosahexaenoic Acid (DHA) | 15-LOX, 5-LOX | Promote resolution, neuroprotection asm.orgnih.govmdpi.commdpi.comersnet.orgfrontiersin.org |

| Maresins (MaRs) | Docosahexaenoic Acid (DHA) | 12-LOX, 15-LOX | Promote resolution, tissue repair asm.orgnih.govmdpi.comeuropeanreview.orgmdpi.comfrontiersin.org |

| Resolvin Sulfido-Conjugates (RCTRs) | Docosahexaenoic Acid (DHA) | Lipoxygenase, Glutathione S-transferases (GSTs) | Accelerate resolution, tissue regeneration, phagocytosis frontiersin.orgresearchgate.netnih.govnih.govnih.govcaymanchem.com |

Characterization of 7S,8R,17S-RCTR1 as a Specialized Pro-Resolving Mediator and Resolvin Sulfido-Conjugate

The compound designated as This compound is scientifically recognized as Resolvin Conjugate in Tissue Regeneration 1 (RCTR1) nih.govcaymanchem.com. It belongs to the class of specialized pro-resolving mediators (SPMs) and specifically functions as a resolvin sulfido-conjugate caymanchem.commedchemexpress.commedchemexpress.com.

Biosynthesis and Structure: RCTR1 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) frontiersin.orgresearchgate.netnih.govnih.govcaymanchem.com. The process involves the lipoxygenase-mediated oxidation of DHA, leading to the formation of a 7(S)-8-epoxy-17(S)-hydroxy-docosahexaenoic acid (7(S)-8-epoxy-17(S)-HDHA) intermediate. This epoxide intermediate is then conjugated with glutathione, mediated by enzymes such as glutathione S-transferases (GSTs), including human recombinant LTC4S, to yield RCTR1 nih.govcaymanchem.compnas.org. The complete stereochemical assignment of this bioactive molecule is (4Z,7S,8R,9E,11E,13Z,15E,19Z)-8-(((R)-2-((S)-4-amino-4-carboxybutanamido)-3-((carboxymethyl)amino)-3-oxopropyl)thio)-7,17-dihydroxy-docosahexaenoic acid nih.govcaymanchem.com. Its molecular formula is C32H47N3O10S, with a molecular weight of 665.8 caymanchem.com.

Biological Activity: As an SPM, RCTR1 plays a significant role in the active resolution of inflammation and infection, while also promoting tissue regeneration researchgate.netnih.govnih.govnih.govcaymanchem.commedchemexpress.com. Research indicates that RCTR1 stimulates crucial cellular processes, including enhancing human macrophage phagocytosis of pathogens (e.g., E. coli) and apoptotic neutrophils (efferocytosis) researchgate.netnih.govnih.govcaymanchem.com. Furthermore, it has been shown to limit the migration of human polymorphonuclear cells and can shorten the resolution intervals in models of infectious peritonitis nih.gov. These actions collectively contribute to its designation as an anti-inflammatory and anti-infective mediator medchemexpress.com. RCTR1 has been identified in various human tissues, including the spleen, lymph nodes, bone marrow, and brain nih.govcaymanchem.com.

Table 2: Characterization of this compound

| Property | Description | Source(s) |

| Chemical Name | Resolvin conjugate in tissue regeneration 1 (RCTR1) | nih.govcaymanchem.com |

| Synonyms | Resolvin Glutathione Conjugate 1; Resolvin Sulfido Conjugate 1 | caymanchem.com |

| CAS Number | 2095607-49-9 | caymanchem.com |

| Molecular Formula | C32H47N3O10S | caymanchem.com |

| Molecular Weight | 665.8 | caymanchem.com |

| Precursor | Docosahexaenoic Acid (DHA) | frontiersin.orgresearchgate.netnih.govnih.govcaymanchem.com |

| Biosynthesis | Formed from DHA via lipoxygenase-mediated oxidation to a 7(S)-8-epoxy-17(S)-HDHA intermediate, followed by conjugation with glutathione by enzymes like GSTs (e.g., LTC4S). nih.govcaymanchem.compnas.org | nih.govcaymanchem.compnas.org |

| Stereochemistry | (4Z,7S,8R,9E,11E,13Z,15E,19Z)-8-(((R)-2-((S)-4-amino-4-carboxybutanamido)-3-((carboxymethyl)amino)-3-oxopropyl)thio)-7,17-dihydroxy-docosahexaenoic acid | nih.govcaymanchem.com |

| Biological Role | Specialized pro-resolving mediator (SPM). Accelerates resolution of inflammation, infection, and promotes tissue regeneration. Stimulates macrophage phagocytosis and efferocytosis. Limits leukocyte infiltration. researchgate.netnih.govnih.govnih.govcaymanchem.commedchemexpress.com | researchgate.netnih.govnih.govnih.govcaymanchem.commedchemexpress.com |

| Location Found | Human spleen, lymph node, bone marrow, brain. nih.govcaymanchem.com | nih.govcaymanchem.com |

特性

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5+,9-3-,11-8-,15-10+,17-12+/t23-,24-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXZTIZZJJNZGD-OWUNPOTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Stereochemical Control of 7s,8r,17s Rctr1

Total Synthetic Strategies for 7S,8R,17S-RCTR1

The assembly of the RCTR1 molecule is a significant challenge due to its multiple stereocenters and the specific geometry of its polyunsaturated carbon chain. Synthetic strategies are typically convergent, meaning different fragments of the molecule are synthesized separately before being combined to form the final structure. mdpi.com The core of these strategies is the creation of the 7,8(S,S)-epoxy-17(S)-hydroxy docosahexaenoic acid intermediate, which serves as the direct precursor to RCTR1 and related compounds. pnas.orgmdpi.comnih.gov

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce desired stereochemistry into the target molecule. This approach leverages the inherent chirality of the starting material, avoiding the need for asymmetric reactions at certain steps. One of the reported total syntheses of the 7,8(S,S)-epoxy intermediate precursor for RCTR1 employed a chiral pool-based and enzymatic hydroxylation strategy. mdpi.com By starting with a molecule that already possesses one or more of the required chiral centers, chemists can simplify the synthetic route and ensure high stereochemical purity in the final product.

Enzymatic reactions offer a high degree of selectivity and are often used in organic synthesis to create specific stereoisomers. The biosynthesis of RCTR1 from docosahexaenoic acid (DHA) involves sequential oxygenation by lipoxygenase (LOX) enzymes. mdpi.comnih.gov The process is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA, establishing the critical stereocenter at the 17-position. mdpi.comnih.gov This biological pathway has inspired synthetic approaches. For instance, the synthesis reported by Rodriguez and Spur incorporated an enzymatic hydroxylation step, mimicking the biological process to achieve the desired stereochemistry. mdpi.com

| Synthetic Strategy | Description | Key Feature |

| Chiral Pool Synthesis | Utilizes naturally occurring, enantiomerically pure compounds as starting materials. | Leverages existing stereocenters to control the stereochemistry of the final product. |

| Enzymatic Hydroxylation | Employs enzymes, such as lipoxygenases, to introduce hydroxyl groups with high stereoselectivity. | Mimics the natural biosynthetic pathway to install the 17S-hydroxyl group. mdpi.comnih.gov |

Key Reaction Methodologies in this compound Synthesis

The construction of the RCTR1 precursor relies on several powerful and well-established reaction methodologies in organic chemistry. These reactions are selected for their reliability, high yields, and, most importantly, their ability to control the stereochemical and geometric outcomes of the products.

The Wittig reaction is a fundamental tool for alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of the RCTR1 precursor for forging the core carbon skeleton and establishing the precise configuration of its numerous double bonds. mdpi.comnih.gov Synthetic strategies employ Wittig coupling reactions to connect key building blocks of the molecule. mdpi.com A particularly crucial step is the use of a cis-selective Wittig coupling, which is specifically employed to construct the 13Z-olefinic geometry, a critical structural feature of the final molecule. mdpi.comnih.gov

| Reaction | Reactants | Product | Purpose in Synthesis |

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene + Phosphine Oxide | Forms C=C bonds to construct the polyunsaturated chain with specific Z/E geometry. mdpi.comnih.gov |

The 7,8-epoxide ring is a defining feature of the immediate precursor to RCTR1. Its formation must be highly stereoselective to ensure the correct final stereochemistry. A key method utilized in the total synthesis is the Sharpless enantioselective epoxidation. mdpi.comnih.gov This powerful reaction transforms an allylic alcohol into an epoxide with a predictable and high degree of enantioselectivity. By using a chiral catalyst system, this method effectively installs the oxirane (epoxide) unit with the required 7S,8S configuration, which is essential for the subsequent ring-opening step. mdpi.com

| Reaction | Substrate | Key Reagents | Product | Purpose in Synthesis |

| Sharpless Epoxidation | Allylic Alcohol | Titanium tetraisopropoxide, t-Butyl hydroperoxide, Chiral diethyl tartrate | Chiral Epoxide | Installs the 7,8-oxirane ring with the correct (S,S) stereochemistry. mdpi.comnih.gov |

The final and defining step in the synthesis of RCTR1 is the opening of the 7,8(S,S)-epoxytetraene precursor by a sulfur-containing nucleophile. pnas.org This reaction, known as thiolysis, involves the attack of the thiol group on one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-hydroxy sulfide. nih.govresearchgate.net

To form RCTR1, the epoxide is opened with reduced glutathione (B108866). pnas.org The sulfur atom of the cysteine residue within glutathione acts as the nucleophile, attacking the C-8 position of the epoxide. This ring-opening proceeds with inversion of stereochemistry at the point of attack, leading to the formation of the 7S,8R dihydroxy-thioether structure characteristic of RCTR1. researchgate.netcaymanchem.com This reaction confirms the structure and double bond configuration of the epoxy-intermediate. pnas.org Similarly, the related compounds RCTR2 and RCTR3 can be synthesized by opening the same epoxide precursor with L-cysteinylglycine and L-cysteine, respectively. researchgate.netpnas.org

| Nucleophile | Product | Reaction Type | Key Transformation |

| Glutathione | This compound | Nucleophilic Epoxide Opening | Forms an 8R-thioether bond and a 7S-hydroxyl group. researchgate.netpnas.org |

| L-Cysteinylglycine | RCTR2 | Nucleophilic Epoxide Opening | Forms an 8R-thioether bond and a 7S-hydroxyl group. researchgate.netpnas.org |

| L-Cysteine | RCTR3 | Nucleophilic Epoxide Opening | Forms an 8R-thioether bond and a 7S-hydroxyl group. researchgate.netpnas.org |

Stereochemical Assignment and Control in this compound Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological function of complex molecules like this compound. The specific spatial orientation of the hydroxyl groups at the C7 and C17 positions and the glutathione moiety at the C8 position dictates the molecule's ability to interact with its biological targets and elicit its pro-resolving functions. Consequently, the stereocontrolled synthesis of this compound is a critical focus of research, ensuring that the final product is the biologically active isomer. This involves meticulous control over the creation of the three chiral centers at the 7S, 8R, and 17S positions.

Introduction of Chiral Centers at 7S, 8R, and 17S Positions

The establishment of the defined stereochemistry at positions 7, 8, and 17 of RCTR1 is achieved through highly selective enzymatic processes in nature and mimicked through strategic chemical reactions in total synthesis. mdpi.compnas.org The biosynthesis of RCTR1 from docosahexaenoic acid (DHA) involves a cascade of enzymatic reactions that precisely set each chiral center. mdpi.compnas.orgcaymanchem.com

The biosynthetic pathway begins with the introduction of the stereocenter at the C17 position. The enzyme 15-lipoxygenase (15-LOX) catalyzes the oxygenation of DHA to produce 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA). mdpi.compnas.org This intermediate is then acted upon by 5-lipoxygenase (5-LOX), which facilitates the formation of a key transient intermediate, a 7,8(S,S)-epoxide. mdpi.compnas.orgnih.gov

The final stereochemical configuration at the 7S and 8R positions is established during the last step. The 7,8(S,S)-epoxide intermediate is opened by the nucleophilic attack of the thiol group from glutathione. mdpi.comcaymanchem.com This reaction, catalyzed by glutathione S-transferases such as leukotriene C4 synthase (LTC4S), proceeds via an S_N2 mechanism. pnas.orgnih.gov The attack occurs at the C8 position, leading to an inversion of configuration at this center and resulting in the final 7S,8R stereochemistry of the RCTR1 molecule. researchgate.net

In the context of total organic synthesis, chemists have developed methods to control these stereocenters with high fidelity. A key strategy involves the stereoselective synthesis of the 7,8(S,S)-epoxy-17(S)-hydroxy-docosahexaenoic acid precursor. mdpi.com The stereocenter at C17 can be introduced using a "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials. mdpi.com The crucial 7,8(S,S)-epoxide is often constructed using a Sharpless asymmetric epoxidation, a powerful method for converting allylic alcohols into chiral epoxides with high enantioselectivity. mdpi.com Once this key intermediate is synthesized with the correct stereochemistry, the final step involves opening the epoxide ring with glutathione, which, as in the biosynthetic pathway, establishes the 7S and 8R chiral centers. mdpi.com

The following table summarizes the key synthetic strategies for controlling the stereochemistry at the 7S, 8R, and 17S positions.

| Chiral Center | Biosynthetic Method | Key Enzyme(s) | Total Synthesis Strategy | Key Reaction/Reagent |

| 17S | Lipoxygenase-mediated oxygenation of DHA | 15-Lipoxygenase (15-LOX) | Chiral Pool Approach / Enzymatic Hydroxylation | Use of enantiopure starting materials |

| 7S, 8R | Formation and subsequent opening of an epoxide | 5-Lipoxygenase (5-LOX), Glutathione S-transferase (e.g., LTC4S) | Asymmetric Epoxidation and Ring Opening | Sharpless Asymmetric Epoxidation, Glutathione |

Biosynthetic Pathways of 7s,8r,17s Rctr1

Precursor Identification: Docosahexaenoic Acid Metabolism

Docosahexaenoic acid (DHA) is the fundamental precursor for the synthesis of a class of specialized pro-resolving mediators (SPMs), which includes D-series resolvins, protectins, and maresins. nih.govnih.gov These molecules are critical for actively resolving inflammation and preventing it from becoming chronic. mdpi.comnih.gov DHA, a 22-carbon omega-3 fatty acid, is primarily obtained from marine sources and is incorporated into the cell membranes of various immune cells. nih.govsoton.ac.uk The availability of DHA in cell membranes is a crucial factor for the generation of SPMs and the subsequent protection of host tissues from excessive inflammation. soton.ac.uk The metabolism of DHA into these potent signaling molecules is initiated by the action of specific enzymes in response to inflammatory stimuli. mdpi.comnih.gov The proposed biosynthetic transformation of DHA to RCTR1 involves sequential oxygenation steps catalyzed by lipoxygenase (LOX) enzymes. mdpi.com

Enzymatic Biotransformation of Docosahexaenoic Acid into Pro-Resolving Mediators

The conversion of DHA into pro-resolving mediators is orchestrated by a series of enzymatic reactions, primarily involving lipoxygenase (LOX) enzymes. mdpi.comnih.gov The biosynthesis of 17S-series resolvins and RCTR1 is initiated by the 15-lipoxygenase (15-LOX) enzyme, which inserts molecular oxygen into DHA to produce 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). pnas.orgmdpi.com This intermediate is then rapidly converted to its corresponding alcohol, 17S-hydroxy-DHA (17S-HDHA), by peroxidases. mdpi.com

Following the initial 15-LOX action, a second lipoxygenation event occurs, catalyzed by 5-lipoxygenase (5-LOX). pnas.org This enzyme acts on 17S-H(p)DHA to generate a hydroperoxy-containing product at the C7 position, which is then transformed into a transient epoxide intermediate. pnas.org This sequential enzymatic activity is central to the formation of a shared precursor for several D-series resolvins and RCTR1. pnas.orgnih.gov This process can occur within a single cell or through transcellular biosynthesis, where intermediates are passed between different cell types. mdpi.com

Role of Epoxide Intermediates in 7S,8R,17S-RCTR1 Biosynthesis

Epoxide intermediates are highly reactive molecules that play a pivotal role in the biosynthesis of many biologically active compounds, including SPMs. pnas.orgnih.gov In the RCTR1 pathway, a specific allylic epoxide serves as the central precursor that is subsequently converted into different resolvins depending on the enzymatic machinery present. mdpi.com The existence of this transient intermediate was confirmed through trapping experiments and total organic synthesis, which provided definitive evidence of its participation in the endogenous formation of RCTR1, Resolvin D1, and Resolvin D2 by human leukocytes. mdpi.comresearchgate.net

The key epoxide intermediate in the biosynthesis of RCTR1 is the 7,8(S,S)-epoxytetraene. pnas.orgnih.gov This intermediate is formed from 17S-H(p)DHA through the concerted sequential activities of 5-LOX. pnas.org The formation of this 7,8(S,S)-epoxy-containing intermediate is a critical branching point in the pathway. nih.gov

This labile epoxide is a shared precursor for multiple mediators. pnas.orgmdpi.com Human phagocytes, including macrophages, neutrophils, and peripheral blood mononuclear cells, can convert this 7,8(S,S)-epoxytetraene into Resolvin D1 and RCTR1. nih.govresearchgate.net The specific product formed is determined by the subsequent enzymatic action on the epoxide. pnas.orgnih.gov

| Molecule | Abbreviation | Role |

|---|---|---|

| Docosahexaenoic Acid | DHA | Primary Precursor |

| 17S-hydroperoxy-docosahexaenoic acid | 17S-HpDHA | Initial Oxygenation Product |

| 7,8(S,S)-epoxytetraene | - | Central Epoxide Intermediate |

| This compound | RCTR1 | Final Product (via LTC4S) |

| Resolvin D1 | RvD1 | Alternative Product (via sEH) |

Enzyme Systems Involved in this compound Formation

The fate of the 7,8(S,S)-epoxytetraene intermediate is directed by specific enzyme systems that catalyze its conversion into distinct pro-resolving mediators. Two key enzymes involved in this process are soluble epoxide hydrolase (sEH) and glutathione (B108866) S-transferase leukotriene C4 synthase (LTC4S), which lead to the formation of Resolvin D1 and RCTR1, respectively. pnas.orgnih.gov

Soluble epoxide hydrolase (sEH) is an enzyme that converts fatty acid epoxides to their corresponding diols by adding a water molecule. pnas.org In the context of the 7,8(S,S)-epoxytetraene intermediate, human recombinant sEH catalyzes its conversion to Resolvin D1 (7S,8R,17S-trihydroxy-docosahexaenoic acid). pnas.orgnih.gov This stereospecific hydrolysis involves a nucleophilic attack by water at the C-8 position of the epoxide, leading to an inversion of chirality at this position and forming the 7S,8R-vicinal diol characteristic of Resolvin D1. pnas.org While sEH is a critical enzyme in the broader resolution pathway originating from this epoxide, it is not directly responsible for the formation of RCTR1. nih.gov

The biosynthesis of this compound from the 7,8(S,S)-epoxytetraene intermediate is catalyzed by the enzyme glutathione S-transferase leukotriene C4 synthase (LTC4S). pnas.orgnih.gov LTC4S is known for its role in conjugating glutathione to the epoxide leukotriene A4 to form the pro-inflammatory mediator leukotriene C4. nih.gov However, this enzyme also demonstrates activity in the pro-resolving pathways. pnas.orgnih.gov

Human recombinant LTC4S catalyzes the conjugation of glutathione to the 7,8(S,S)-epoxytetraene, leading to the formation of RCTR1. pnas.orgnih.gov This reaction results in the complete stereochemical structure of RCTR1, which is 8R-glutathionyl-7S,17S-dihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. researchgate.net This enzymatic step is crucial for producing the cysteinyl-resolvin conjugate that possesses potent tissue regenerative properties. pnas.orgresearchgate.net

| Enzyme | Abbreviation | Action on Epoxide Intermediate | Product |

|---|---|---|---|

| Soluble Epoxide Hydrolase | sEH | Hydrolysis (addition of water) | Resolvin D1 (RvD1) |

| Glutathione S-Transferase Leukotriene C4 Synthase | LTC4S | Conjugation of glutathione | This compound (RCTR1) |

Lipoxygenase Pathways in Oxylipin Biosynthesis

The formation of this compound is a prime example of oxylipin biosynthesis, a complex cascade initiated by the enzymatic oxygenation of polyunsaturated fatty acids. aocs.orgnih.govnih.gov Lipoxygenase (LOX) enzymes play a central role in this pathway by introducing molecular oxygen into fatty acids to produce hydroperoxy derivatives. aocs.orgnih.gov In the specific context of this compound biosynthesis, two key lipoxygenases, 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX), are sequentially involved. pnas.orgmdpi.com

The biosynthetic journey commences with the action of 15-LOX on DHA. This enzyme catalyzes the insertion of oxygen at the 17th carbon position of DHA, leading to the formation of 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA). pnas.orgmdpi.com This initial step is a critical control point in the generation of D-series resolvins and their conjugates.

Following the initial oxygenation, 5-LOX acts on the 17S-H(p)DHA intermediate. pnas.org The 5-LOX enzyme facilitates a second oxygenation event, which ultimately leads to the formation of a transient and highly reactive intermediate, a 7,8(S,S)-epoxytetraene. pnas.orgmdpi.comresearchgate.netnih.gov This epoxide-containing intermediate is a pivotal branch point in the pathway.

The 7,8(S,S)-epoxytetraene intermediate can be further metabolized by different enzymatic routes to yield various bioactive molecules. In the biosynthesis of this compound, the epoxide is conjugated with glutathione, a reaction catalyzed by a glutathione S-transferase, such as leukotriene C4 synthase (LTC4S). pnas.orgnih.gov This conjugation step at the 8th carbon position results in the formation of the final this compound molecule. This entire biosynthetic cascade can occur within human immune cells, such as neutrophils and macrophages. pnas.orgnih.gov

The sequential and highly specific actions of the lipoxygenase enzymes are therefore fundamental to the production of this compound, highlighting the intricate control and precision of oxylipin biosynthetic pathways in generating potent, structure-specific signaling molecules.

Table 1: Key Enzymes and Intermediates in the Lipoxygenase Pathway for this compound Biosynthesis

| Step | Substrate | Enzyme | Product/Intermediate |

|---|---|---|---|

| 1 | Docosahexaenoic Acid (DHA) | 15-Lipoxygenase (15-LOX) | 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA) |

| 2 | 17S-H(p)DHA | 5-Lipoxygenase (5-LOX) | 7,8(S,S)-epoxytetraene |

| 3 | 7,8(S,S)-epoxytetraene | Glutathione S-transferase (e.g., LTC4S) | This compound |

Biological Activities and Cellular Mechanisms of 7s,8r,17s Rctr1

Anti-Inflammatory Modulatory Effects of 7S,8R,17S-RCTR1

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory mediators and cellular processes. Its actions contribute to dampening excessive inflammatory responses and facilitating the transition towards resolution.

| Pro-inflammatory Cytokine | Effect of RCTR1 (or related SPMs) | Source Index |

| TNF-α | Inhibited (via RvD1) | nih.gov |

| IL-1β | Inhibited (via RvD1) | nih.gov |

| IL-6 | Inhibited (via RvD1) | nih.gov |

| General pro-inflammatory cytokines | Limited/Regulated | researchgate.netresearchgate.netnih.govnih.gov |

| Anti-inflammatory Cytokine | Effect of RCTR1 (or related SPMs) | Source Index |

| IL-10 | Upregulated (via RvD1) | nih.gov |

| TGF-β | Upregulated (via RvD1) | nih.gov |

| General anti-inflammatory cytokines | Regulated | researchgate.netresearchgate.netnih.gov |

Limitation of Leukocyte Infiltration (e.g., Polymorphonuclear Cells)A key anti-inflammatory mechanism of RCTR1 is its ability to limit the migration and infiltration of leukocytes, particularly polymorphonuclear cells (PMNs), to sites of inflammation. RCTR1 has been shown to limit human polymorphonuclear cell migrationnih.govpnas.orgnih.gov. In experimental models, RCTR1 administration has been observed to shorten inflammatory resolution intervals and decrease neutrophil infiltration in exudatescaymanchem.com. Furthermore, RCTR1 has been found to decrease chemotaxis induced by leukotriene B4 (LTB4) in isolated human neutrophilscaymanchem.com. Related compounds, RCTR2 and RCTR3, have also demonstrated a reduction in polymorphonuclear cell infiltration in lung tissue during ischemia-reperfusion injuryresearchgate.netresearchgate.netnih.gov.

| Cell Type / Process | Effect of RCTR1 | Source Index |

| PMN Migration | Limited | nih.govpnas.orgnih.gov |

| PMN Infiltration | Decreased in peritonitis model; Shortened resolution intervals | caymanchem.com |

| Neutrophil Chemotaxis | Decreased (in response to LTB4) | caymanchem.com |

| PMN Infiltration (lungs) | Reduced (by RCTR2 and RCTR3 in ischemia-reperfusion model) | researchgate.netresearchgate.netnih.gov |

Pro-Resolving Cellular Actions

Beyond its anti-inflammatory effects, RCTR1 actively promotes the resolution phase of inflammation through direct actions on immune cells, particularly macrophages.

| Macrophage Action | Effect of RCTR1 | Source Index |

| Phagocytosis of E. coli | Increased in human macrophages | nih.govcaymanchem.com |

| Phagocytosis of apoptotic neutrophils | Increased in human macrophages | nih.govcaymanchem.com |

| General Macrophage Phagocytosis | Stimulated | researchgate.net |

| Macrophage Action | Effect of RCTR1 | Source Index |

| Efferocytosis of apoptotic neutrophils | Promoted in human M2-like macrophages; Stimulated in human macrophages | researchgate.netnih.govnih.gov |

Molecular Interactions and Structure Activity Relationships of 7s,8r,17s Rctr1

Stereochemical Determinants of 7S,8R,17S-RCTR1 Biological Activity

The biological efficacy of lipid mediators like resolvins is highly dependent on their precise three-dimensional structure. For this compound, the specific stereochemistry at key carbon positions is fundamental to its pro-resolving functions. RCTR1 is chemically defined as 8R-glutathionyl-7S,17S-dihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid researchgate.netnih.govnih.gov. This designation highlights the critical stereoconfiguration at the hydroxyl groups at positions C7 (S) and C17 (S), as well as the R configuration at C8, where the glutathionyl moiety is attached researchgate.netnih.govnih.gov. The synthesis of RCTR1 involves precise stereochemical control to establish these chiral centers, underscoring the importance of this molecular architecture for its bioactivity mdpi.comresearchgate.net. Modifications to these stereochemical features can significantly alter or abolish its pro-resolving properties.

Comparative Analysis with Other Resolvin D-Series Mediators (e.g., RvD1, RvD2)

The resolvin D-series comprises potent lipid mediators derived from DHA. While RvD1 is characterized by its 7S,8R,17S-trihydroxy configuration researchgate.netharvard.edupnas.orgresearchgate.net, and RvD2 typically by a 7S,16R,17S-trihydroxy structure researchgate.net, RCTR1 represents a conjugate form of a resolvin D backbone. Specifically, RCTR1 is distinguished by the presence of a glutathionyl group at the C8 position, in addition to hydroxyl groups at C7 and C17 researchgate.netnih.govnih.gov. This conjugation differentiates it from the direct lipid mediators RvD1 and RvD2.

Despite these structural differences, RCTR1 shares significant functional similarities with RvD1 and RvD2. Both RCTR1 and RvD1 exhibit potent pro-resolving activities, including the inhibition of leukocyte migration and the promotion of tissue repair nih.govnih.govharvard.eduresearchgate.net. RvD1 has been shown to halt transendothelial migration of human neutrophils with an EC50 of approximately 30 nM harvard.eduresearchgate.net. Similarly, RCTR1 has been demonstrated to limit human polymorphonuclear cell migration nih.govnih.gov. Furthermore, RCTR1 has been associated with accelerating tissue regeneration and shortening inflammatory resolution intervals in various models of inflammation nih.govmedchemexpress.com.

Table 1: Key Stereochemical Features of RCTR1 and Related Resolvins

| Mediator | Primary Precursor | Key Stereochemical Features | Type of Mediator |

| RCTR1 | DHA | 7S, 8R-glutathionyl, 17S-dihydroxy | Conjugate SPM |

| RvD1 | DHA | 7S, 8R, 17S-trihydroxy | SPM |

| RvD2 | DHA | 7S, 16R, 17S-trihydroxy (typical designation) | SPM |

Note: DHA = Docosahexaenoic Acid. SPM = Specialized Pro-resolving Mediator. researchgate.netnih.govnih.govharvard.eduresearchgate.net

Table 2: Comparative Biological Activities of RCTR1 and RvD1

| Biological Activity | RCTR1 | RvD1 | Citation(s) |

| Leukocyte Migration Inhibition | Limits human polymorphonuclear cell migration | Stops transendothelial migration of human neutrophils (EC50 ~30 nM) | nih.govnih.govharvard.eduresearchgate.net |

| Macrophage Function | Stimulates phagocytosis and efferocytosis | Stimulates efferocytosis | nih.govnih.govjci.org |

| Tissue Regeneration/Repair | Accelerates planaria tissue regeneration; promotes wound healing | Promotes resolution and tissue regeneration | nih.govnih.govmedchemexpress.com |

| Inflammatory Response Modulation | Regulates pro- and anti-inflammatory cytokines; shortens resolution intervals | Limits leukocyte infiltration in peritonitis; anti-inflammatory | nih.govnih.govharvard.eduresearchgate.net |

Molecular Mechanisms Regulating Cell Signaling Pathways (without specific receptor binding details)

This compound exerts its pro-resolving effects through modulation of various cellular signaling pathways. A primary mechanism involves the enhancement of macrophage functions, specifically promoting phagocytosis and efferocytosis nih.govnih.gov. Efferocytosis, the clearance of apoptotic cells and debris, is a critical step in resolving inflammation and preventing secondary tissue damage. By stimulating these processes, RCTR1 contributes to the efficient removal of inflammatory byproducts and cellular waste nih.govnih.gov.

Furthermore, RCTR1 plays a role in regulating immune cell trafficking by limiting the migration of polymorphonuclear cells into inflamed tissues, thereby dampening excessive inflammatory responses nih.govnih.gov. The mediator also influences the cytokine milieu by modulating both pro-inflammatory and anti-inflammatory cytokine production by macrophages, contributing to a balanced immune environment nih.govnih.gov. These actions collectively support wound healing and tissue regeneration, highlighting RCTR1's multifaceted role in restoring homeostasis following an inflammatory insult medchemexpress.com.

Methodological Approaches in 7s,8r,17s Rctr1 Research

Advanced Spectrometric Techniques for Structural Elucidation (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

The definitive identification and structural elucidation of 7S,8R,17S-RctR1 have been achieved through the application of advanced spectrometric techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical tool is indispensable for analyzing complex biological mixtures with high sensitivity and accuracy.

In the study of this compound, LC-MS/MS is employed to match the physical properties of the endogenously produced mediator with those of a synthetically created standard. This matching process is a cornerstone of structural verification in the field of lipidomics. The process involves comparing the retention time of the compound on a liquid chromatography column and its mass fragmentation pattern (tandem mass spectrometry) with that of a chemically synthesized, stereochemically pure standard of this compound. This rigorous comparison provides conclusive evidence of the compound's identity and stereochemistry.

The use of tandem mass spectrometry (MS/MS) is particularly crucial as it provides detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the compound even in minute quantities within complex biological samples.

Chromatographic Separation and Purification Methods for Lipid Mediators

The isolation and purification of this compound and other related lipid mediators from biological matrices necessitate the use of advanced chromatographic techniques. These methods are designed to separate these structurally similar molecules with high resolution.

A common initial step in the purification of lipid mediators from biological samples, such as plasma or inflammatory exudates, is solid-phase extraction (SPE) . This technique is used to concentrate the lipids and remove interfering substances. C18 cartridges are frequently employed for this purpose, where the sample is loaded, washed, and the lipid mediators are then eluted with an organic solvent like methyl formate or methanol.

Following initial purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the high-resolution separation of lipid mediators. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic or acetic acid to improve peak shape. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more hydrophobic molecules being retained longer on the column. The selection of specific column chemistries and mobile phase gradients is optimized to achieve the separation of closely related isomers.

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Solid-Phase Extraction (SPE) | Differential partitioning of solutes between a solid phase and a liquid phase. | Initial sample clean-up and concentration of lipid mediators from biological fluids. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | High-resolution separation and purification of this compound from other lipid mediators. |

In Vitro Cellular Models for Activity Assessment (e.g., human macrophages, neutrophils, peripheral blood mononuclear cells)

To understand the biological activities of this compound, researchers utilize various in vitro cellular models. These models allow for the controlled investigation of the compound's effects on specific cell types involved in the inflammatory and resolution processes.

Human primary cells are of particular interest in these studies. The biosynthesis of this compound has been demonstrated in human macrophages , neutrophils , and peripheral blood mononuclear cells (PBMCs) . nih.gov Incubating these cells with precursors of this compound allows for the study of its formation and subsequent actions.

Key functional assays performed using these cellular models include:

Phagocytosis and Efferocytosis Assays: Human macrophages are used to assess the ability of this compound to enhance the engulfment of pathogens (phagocytosis) and apoptotic cells (efferocytosis), which are critical processes in the resolution of inflammation.

Leukocyte Migration Assays: The effect of this compound on the migration of human neutrophils is often studied using microfluidic chambers, which mimic the in vivo environment of blood vessels. These assays determine if the compound can limit the infiltration of neutrophils into inflamed tissues.

In Vivo Preclinical Models for Functional Studies (e.g., murine peritonitis, hind-limb ischemia-reperfusion models, planaria models)

To evaluate the physiological relevance and therapeutic potential of this compound, researchers employ a range of in vivo preclinical models. These animal models are instrumental in understanding the compound's function in a whole-organism context.

Murine Peritonitis: This is a widely used model of acute inflammation. In this model, an inflammatory stimulus is introduced into the peritoneal cavity of mice, leading to the recruitment of leukocytes. The administration of this compound in this model has been shown to shorten the resolution intervals of inflammation.

Hind-Limb Ischemia-Reperfusion Models: This model is used to study tissue injury caused by the restoration of blood flow after a period of ischemia. It is relevant to conditions such as stroke and myocardial infarction. In the context of related pro-resolving mediators, these models have demonstrated the ability to reduce polymorphonuclear cell infiltration into distant organs like the lungs, mitigating secondary organ injury.

Planaria Models: Planarians are flatworms with remarkable regenerative capabilities. They serve as a valuable model for studying tissue regeneration. This compound has been shown to accelerate tissue regeneration in planaria, highlighting its potential role in tissue repair processes.

| Model | Organism | Biological Process Investigated | Key Findings for RCTR compounds |

|---|---|---|---|

| Peritonitis | Murine | Acute inflammation and resolution | Shortened resolution intervals |

| Hind-limb Ischemia-Reperfusion | Murine | Tissue injury and inflammation | Reduced neutrophil infiltration in distant organs |

| Tissue Regeneration | Planaria | Wound healing and tissue repair | Accelerated tissue regeneration |

Future Directions and Translational Research Potential Excluding Clinical Trials

Development of Chemically Stable Analogs for Research and Preclinical Studies

A significant hurdle in the therapeutic development of many specialized pro-resolving mediators (SPMs), including RCTR1, is their chemical instability. These molecules can be rapidly metabolized in vivo, limiting their bioavailability and therapeutic window. To overcome this, the development of chemically stable analogs is a key area of future research.

Rationale for Analog Development:

Enhanced Bioavailability: Analogs can be designed to resist rapid enzymatic degradation, leading to a longer half-life in biological systems.

Improved Potency and Selectivity: Modifications to the core structure of RCTR1 could potentially enhance its affinity and specificity for its target receptors.

Facilitation of Preclinical Studies: Stable analogs are essential for conducting robust preclinical studies to fully characterize the pharmacological profile and therapeutic efficacy of RCTR1-based molecules.

Potential Strategies for Analog Design:

Modification of Susceptible Functional Groups: Key metabolic sites within the RCTR1 molecule can be identified and modified to block enzymatic action.

Incorporation of Non-natural Moieties: The introduction of synthetic chemical groups can enhance stability without compromising biological activity.

Prodrug Approaches: Designing inactive precursors that are converted to the active RCTR1 molecule at the site of inflammation can improve targeted delivery and reduce systemic degradation.

The successful development of such analogs will be instrumental in advancing our understanding of RCTR1's functions and in paving the way for its potential clinical application.

| Research Focus | Objective | Potential Outcome |

| Structural Modification | To identify and alter metabolically labile sites on the RCTR1 molecule. | Increased in vivo half-life and resistance to degradation. |

| Receptor Binding Studies | To create analogs with higher affinity and selectivity for RCTR1 receptors. | Enhanced potency and reduced off-target effects. |

| Pharmacokinetic Profiling | To evaluate the absorption, distribution, metabolism, and excretion of novel analogs. | Optimized compounds for preclinical and future clinical development. |

Elucidation of Novel Signaling Pathways Mediated by 7S,8R,17S-RCTR1

Understanding the precise molecular mechanisms through which RCTR1 exerts its pro-resolving and regenerative effects is fundamental to its therapeutic development. While some signaling pathways have been identified, a comprehensive map of its downstream effects is still needed.

Recent research has shed light on a specific pathway in the context of acute lung injury. In this setting, RCTR1 was found to promote alveolar fluid clearance by activating alveolar epithelial sodium channels and Na,K-ATPase. nih.gov This effect was mediated through the ALX/cAMP/PI3K/Nedd4-2 pathway, highlighting a novel mechanism for RCTR1's protective actions in the lungs. nih.gov

Key Research Questions for Future Studies:

Receptor Identification and Characterization: While ALX/FPR2 is a known receptor for other SPMs, definitively identifying and characterizing all receptors that RCTR1 interacts with is a priority.

Downstream Signaling Cascades: Mapping the intracellular signaling cascades activated by RCTR1 in different cell types (e.g., neutrophils, macrophages, epithelial cells) will provide a deeper understanding of its pleiotropic effects.

Gene and Protein Expression Profiling: Investigating the changes in gene and protein expression induced by RCTR1 will help to identify novel targets and pathways regulated by this mediator. Proteome profiling has already indicated that RCTRs regulate both proinflammatory and anti-inflammatory cytokines in human macrophages. researchgate.net

Table of Known and Putative RCTR1 Signaling Components:

| Component | Role | Evidence |

| ALX/FPR2 Receptor | G-protein coupled receptor mediating pro-resolving signals. | Implicated in the RCTR1-mediated promotion of alveolar fluid clearance. nih.gov |

| cAMP | Second messenger involved in various cellular processes. | Shown to be part of the downstream signaling of RCTR1 in lung epithelial cells. nih.gov |

| PI3K/Akt Pathway | Key pathway in cell survival, growth, and proliferation. | Activated by RCTR1 to regulate downstream targets like Nedd4-2. nih.gov |

| Nedd4-2 | E3 ubiquitin ligase involved in protein degradation. | Its downregulation by RCTR1 leads to increased sodium channel expression. nih.gov |

Strategies for Stimulating Endogenous Resolution Processes

Harnessing the body's own mechanisms to resolve inflammation is a highly attractive therapeutic strategy. Understanding the biosynthesis of RCTR1 offers opportunities to develop interventions that can boost its endogenous production. nih.gov

RCTR1 is biosynthesized from the 7,8(S,S)-epoxytetraene intermediate, which is itself derived from DHA. nih.govpnas.org This conversion is catalyzed by enzymes such as glutathione (B108866) S-transferase leukotriene C4 synthase (LTC4S). nih.gov

Potential Strategies to Boost Endogenous RCTR1:

Nutritional Supplementation: Increasing the dietary intake of the precursor molecule, DHA, could provide more substrate for RCTR1 synthesis.

Enzyme Modulation: Developing small molecules that can enhance the activity of key enzymes in the RCTR1 biosynthetic pathway, such as LTC4S, could increase its production.

Gene-Based Therapies: In the long term, gene-based approaches to increase the expression of enzymes involved in RCTR1 synthesis in specific tissues could be explored.

By stimulating the body's innate capacity to produce RCTR1, it may be possible to promote the resolution of inflammation in a more physiological and targeted manner, potentially reducing the side effects associated with traditional anti-inflammatory drugs.

Q & A

Q. How can the stereochemical configuration of 7S,8R,17S-RctR1 be experimentally confirmed?

To determine the stereochemistry, researchers should employ nuclear magnetic resonance (NMR) spectroscopy combined with X-ray crystallography. For NMR, analyze coupling constants and nuclear Overhauser effects (NOEs) to infer spatial arrangements. X-ray diffraction provides definitive structural proof by resolving atomic positions . Ensure purity via high-performance liquid chromatography (HPLC) before analysis.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) for molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy to identify functional groups.

- 1D/2D NMR (e.g., , , COSY, HSQC) for structural elucidation. Cross-validate results with literature data and report instrument parameters (e.g., solvent, field strength) to ensure reproducibility .

Q. What are the standard protocols for synthesizing this compound?

Synthesis typically involves stereoselective reactions (e.g., Sharpless epoxidation) followed by chiral chromatography for purification. Document reaction conditions (temperature, catalysts, solvents) and characterize intermediates at each step. Use (enantiomeric excess) analysis to confirm stereochemical fidelity .

Q. How should researchers design initial bioactivity assays for this compound?

Begin with in vitro assays targeting relevant receptors or enzymes. Include positive/negative controls and dose-response curves. Use cell viability assays (e.g., MTT) to assess cytotoxicity. Optimize solvent compatibility (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational modeling results be resolved?

Perform density functional theory (DFT) calculations to predict NMR chemical shifts or vibrational frequencies. Compare with experimental data to identify discrepancies. If mismatches persist, re-evaluate sample purity or consider alternative conformers. Cross-reference with crystallographic data for validation .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, reagent stoichiometry). Use response surface methodology (RSM) to model interactions between factors. For example, a central composite design can reduce the number of trials while maximizing yield .

Q. How should researchers address conflicting bioactivity results across different cell lines?

Conduct transcriptomic profiling to identify cell-specific receptor expression patterns. Use siRNA knockdown or CRISPR-Cas9 to validate target engagement. Perform meta-analyses of published datasets to contextualize findings .

Q. What methodologies validate the compound’s stability under physiological conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS. Use isotopic labeling (, ) to track metabolic pathways. Include simulated gastric fluid (SGF) and intestinal fluid (SIF) assays for oral bioavailability predictions .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for this compound?

Fit data to a four-parameter logistic model (e.g., ) using nonlinear regression. Report confidence intervals and values. For multi-experiment datasets, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Use software like GraphPad Prism or R for rigor .

Q. What are best practices for contextualizing findings within existing literature?

Perform systematic reviews to identify knowledge gaps. Use tools like VOSviewer for co-citation networks. Highlight conflicts with prior studies (e.g., divergent IC values) and propose hypotheses (e.g., assay variability, compound isomerization) .

Peer Review & Reproducibility

Q. How can researchers ensure their methodology meets reproducibility standards?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials. Include error bars for all quantitative results and detail instrument calibration procedures .

Q. What criteria should reviewers prioritize when evaluating studies on this compound?

Assess stereochemical proof, purity documentation (>95%), and statistical rigor. Scrutinize spectral data for artifacts (e.g., solvent peaks in NMR). Verify that bioactivity claims are supported by dose-dependent effects and appropriate controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。